1-Piperazinebutanamine
Overview
Description
1-Piperazinebutanamine is an organic compound that consists of a piperazine ring attached to a butanamine chain. This compound is known for its versatile applications in various fields, including medicinal chemistry and industrial processes. Its molecular formula is C9H21N3, and it has a molecular weight of 171.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperazinebutanamine can be synthesized through several methods. One common approach involves the reaction of piperazine with butylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Piperazinebutanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing compounds.
Reduction: Formation of reduced amines and other hydrogenated products.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Piperazinebutanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinebutanamine involves its interaction with specific molecular targets in the body. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . The compound’s effects are mediated through its ability to modulate neurotransmitter activity and influence various signaling pathways in the body .
Comparison with Similar Compounds
4-Methyl-1-piperazinebutanamine: This compound has a similar structure but includes a methyl group on the piperazine ring.
1-Benzylpiperazine: This compound features a benzyl group attached to the piperazine ring and is known for its psychoactive properties.
Uniqueness: 1-Piperazinebutanamine is unique due to its specific combination of a piperazine ring and a butanamine chain, which imparts distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4-piperazin-1-ylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONXRSPFKCGRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403418 | |
Record name | 1-Piperazinebutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103315-50-0 | |
Record name | 1-Piperazinebutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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